molecular formula C13H18O B14077690 1-(2,3-Diethylphenyl)propan-1-one

1-(2,3-Diethylphenyl)propan-1-one

Cat. No.: B14077690
M. Wt: 190.28 g/mol
InChI Key: AASZMVHCFNUTCF-UHFFFAOYSA-N
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Description

1-(2,3-Diethylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is a ketone derivative characterized by the presence of a propan-1-one group attached to a 2,3-diethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Diethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,3-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Diethylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Diethylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Diethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. The reaction mechanism typically involves the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylphenyl)propan-1-one
  • 1-(2,3-Diethylphenyl)butan-1-one
  • 1-(2,3-Diethylphenyl)ethan-1-one

Uniqueness

1-(2,3-Diethylphenyl)propan-1-one is unique due to the presence of two ethyl groups on the phenyl ring, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, melting points, and solubility characteristics .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,3-diethylphenyl)propan-1-one

InChI

InChI=1S/C13H18O/c1-4-10-8-7-9-12(11(10)5-2)13(14)6-3/h7-9H,4-6H2,1-3H3

InChI Key

AASZMVHCFNUTCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)CC)CC

Origin of Product

United States

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